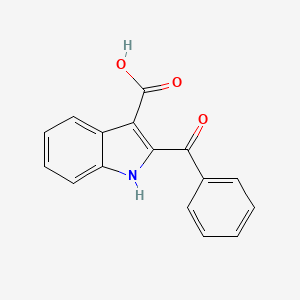

2-苯甲酰-1H-吲哚-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives, which includes 2-Benzoyl-1H-indole-3-carboxylic acid, has been a subject of research. Recent advances in the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives, are highlighted . Some new sulfonamide-based indole derivatives were synthesized by using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis

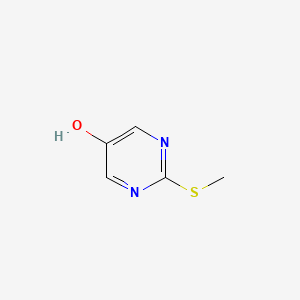

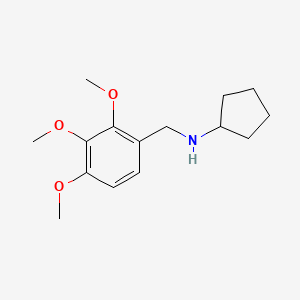

The molecular formula of 2-Benzoyl-1H-indole-3-carboxylic acid is C16H11NO3 . The average mass is 265.263 Da and the monoisotopic mass is 265.073883 Da .Chemical Reactions Analysis

Indole derivatives, including 2-Benzoyl-1H-indole-3-carboxylic acid, have been synthesized for various applications. For instance, sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .Physical And Chemical Properties Analysis

2-Benzoyl-1H-indole-3-carboxylic acid is a white crystalline solid with a melting point of 195-197 °C.科学研究应用

合成应用

2-苯甲酰-1H-吲哚-3-羧酸及其衍生物在合成各种复杂有机化合物中至关重要。该分子充当吲哚衍生物合成的前体,通过各种化学反应,包括弗里德尔-克拉夫特酰化、光解和羧化。例如,2-苯甲酰-1H-吲哚-3-羧酸的衍生物已通过用多聚磷酸加热合成,突出了其在生成具有潜在生物活性的新化合物中的作用 (Cucek & Verček, 2008)。类似地,具有 NPI 荧光团的笼状苯甲酸的光解(2-苯甲酰-1H-吲哚骨架的衍生物)说明了它在特定条件下释放苯甲酸的效用,这是创造人工呼吸反应的一步 (Lin & Abe, 2021)。

在杂环化学中的作用

该化合物在杂环化学中也至关重要,作为合成新型吲哚-苯并咪唑衍生物的关键构建块。这证明了 2-苯甲酰-1H-吲哚-3-羧酸在构建可能具有广泛生物活性的复杂杂环系统中的多功能性 (Wang et al., 2016)。

药理合成

在药理学上,已合成 2-苯甲酰-1H-吲哚-3-羧酸衍生物以研究其生物活性。例如,N-取代吲哚羧酸酯已被制备为潜在的环氧合酶-2 (COX-2) 酶抑制剂,展示了对 2-苯甲酰-1H-吲哚-3-羧酸结构进行修饰的治疗潜力 (Olgen & Nebioğlu, 2002)。

环境和材料科学

在环境和材料科学中,已经研究了涉及 2-苯甲酰-1H-吲哚衍生物的反应,因为它们具有吸收 CO2 的能力,这一特性可以用于碳捕获和储存技术。对这些化合物的 photolysis 的研究表明通过 CO2 捕获在环境修复中具有潜在应用 (Lin & Abe, 2021)。

安全和危害

属性

IUPAC Name |

2-benzoyl-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(10-6-2-1-3-7-10)14-13(16(19)20)11-8-4-5-9-12(11)17-14/h1-9,17H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODYTMDGIKINY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359169 |

Source

|

| Record name | 2-benzoyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzoyl-1H-indole-3-carboxylic acid | |

CAS RN |

74588-82-2 |

Source

|

| Record name | 2-benzoyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)